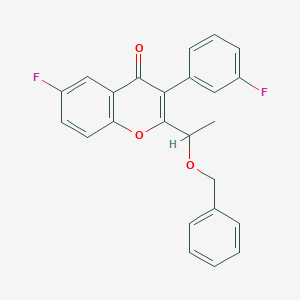![molecular formula C28H38O5 B14796706 (13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B14796706.png)
(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of two tetrahydro-2H-pyran-2-yl groups attached to the 3 and 17 positions of the steroid nucleus. It is primarily used in biochemical research and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- involves the protection of the hydroxyl groups at the 3 and 17 positions of estradiol. This is typically achieved by reacting estradiol with tetrahydropyranyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The tetrahydropyranyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estrone derivatives, while reduction can produce estradiol derivatives.
科学的研究の応用
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is widely used in scientific research due to its structural similarity to estradiol. Its applications include:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Employed in studies of estrogen receptor binding and activity.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various signaling pathways related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen.
Estrone: Another naturally occurring estrogen with a ketone group at the 17 position.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Uniqueness
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is unique due to the presence of tetrahydropyranyl protecting groups, which enhance its stability and modify its biological activity. This makes it a valuable tool in research for studying estrogen receptor interactions and developing new therapeutic agents.
特性
分子式 |
C28H38O5 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20?,21?,23?,25?,26?,27?,28-/m0/s1 |
InChIキー |
TZVFNUBGWDFYRL-IZGSNFAESA-N |
異性体SMILES |
C[C@]12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |
正規SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


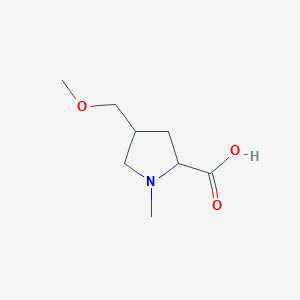
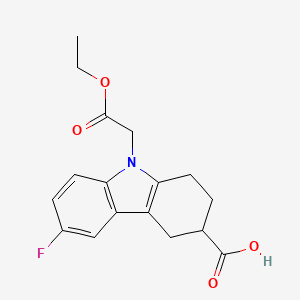

![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)
![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B14796629.png)



![1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel-](/img/structure/B14796655.png)
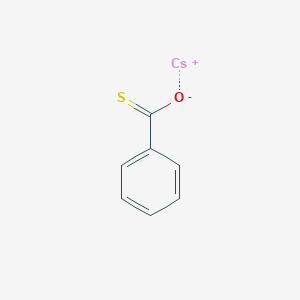
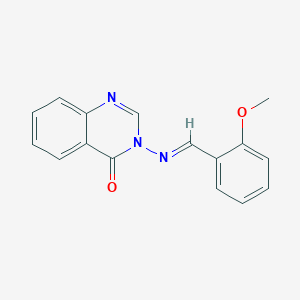
![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide](/img/structure/B14796677.png)
